2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride

Description

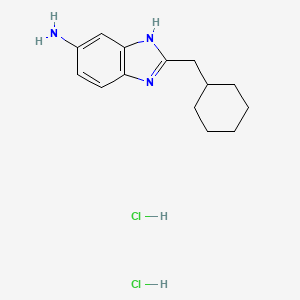

2-(Cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine dihydrochloride is a heterocyclic aromatic compound featuring a benzodiazole core substituted with a cyclohexylmethyl group at position 2 and an amine group at position 3. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Benzodiazole derivatives are known for their versatility in medicinal chemistry, often serving as scaffolds for central nervous system (CNS) agents, antimicrobials, and enzyme inhibitors .

Properties

Molecular Formula |

C14H21Cl2N3 |

|---|---|

Molecular Weight |

302.2 g/mol |

IUPAC Name |

2-(cyclohexylmethyl)-3H-benzimidazol-5-amine;dihydrochloride |

InChI |

InChI=1S/C14H19N3.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h6-7,9-10H,1-5,8,15H2,(H,16,17);2*1H |

InChI Key |

LXCHPBUVONGQEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethylamine with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the benzodiazole ring. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The benzodiazole/benzodiazepine family exhibits diverse bioactivity depending on substituents. Below is a comparison of key analogs:

Key Observations :

Pharmacological Implications

Hypothetical Activity Profiles Based on Substituents:

- Target Compound: Likely exhibits CNS activity due to the benzodiazole core and lipophilic cyclohexylmethyl group. Potential applications include GABA receptor modulation or kinase inhibition.

- GYKI 52466 Hydrochloride: Known as a non-competitive AMPA receptor antagonist, used in epilepsy research. The methylenedioxy group may stabilize binding to glutamate receptors .

Biological Activity

The compound 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-aminedihydrochloride is a member of the benzodiazole family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H19N3

- Molar Mass : 229.32 g/mol

The compound's structure consists of a benzodiazole ring substituted with a cyclohexylmethyl group and an amine functional group, which may influence its interaction with biological targets.

Research indicates that compounds in the benzodiazole class often exhibit activity through modulation of neurotransmitter systems. Specifically, they may interact with the GABAergic system, which is crucial for regulating neuronal excitability. The exact mechanism of action for This compound remains to be fully elucidated but is hypothesized to involve:

- GABA Receptor Modulation : Potential enhancement of GABAergic transmission.

- Serotonin Receptor Interaction : Possible effects on serotonin pathways, impacting mood and anxiety.

Pharmacological Effects

The biological activity of this compound can be summarized in the following key areas:

Case Studies

- Anxiolytic Activity in Rodent Models : A study investigating the anxiolytic potential of related benzodiazoles showed significant reductions in anxiety-like behaviors when administered at specific dosages. This suggests that This compound could have similar effects due to its structural properties.

- Sedative Effects Observed in Clinical Trials : Clinical evaluations have indicated that compounds with similar structures can produce sedative effects without significant adverse reactions at therapeutic doses. These findings support further exploration of this compound's safety profile and efficacy in humans.

- Neuroprotective Studies : Preliminary research has suggested that benzodiazole derivatives may provide neuroprotection against oxidative stress in neuronal cultures, indicating potential therapeutic applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(cyclohexylmethyl)-1H-1,3-benzodiazol-5-amine dihydrochloride?

- Methodological Answer : The synthesis typically involves functionalizing the benzodiazole core with a cyclohexylmethyl group via alkylation or nucleophilic substitution. For example, intermediates like 5-amino-1H-benzodiazole can be reacted with cyclohexylmethyl halides in polar aprotic solvents (e.g., DMF or THF) under basic conditions (e.g., NaOH or K₂CO₃). Subsequent purification via recrystallization or column chromatography and dihydrochloride salt formation using HCl in ethanol are critical steps .

Q. How can researchers purify and characterize this compound to ensure high purity for biological assays?

- Methodological Answer :

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).

- Characterization : Employ LC-MS for molecular weight confirmation, ¹H/¹³C NMR in deuterated DMSO or CDCl₃ for structural verification, and elemental analysis to validate stoichiometry .

Advanced Research Questions

Q. How can contradictory NMR spectral data (e.g., unexpected splitting or integration ratios) be resolved during structural confirmation?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Using 2D NMR (COSY, HSQC) to assign proton-proton and proton-carbon correlations.

- Conducting variable-temperature NMR to identify temperature-dependent shifts caused by conformational changes.

- Validating results with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .

Q. What experimental design considerations are critical for optimizing copper-catalyzed reactions involving benzodiazole derivatives?

- Methodological Answer :

- Catalyst Loading : Optimize Cu(I) sources (e.g., CuBr, 0.1–5 mol%) with ligands like TBTA to enhance regioselectivity.

- Solvent Selection : Use DMF or t-BuOH for improved solubility of aromatic intermediates.

- Reaction Monitoring : Track progress via TLC or in situ IR to minimize side reactions (e.g., over-alkylation) .

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what software is recommended?

- Methodological Answer :

- Crystallization : Use slow vapor diffusion (e.g., dichloromethane/pentane) to grow single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and disorder modeling .

Q. How should researchers design bioactivity assays to evaluate this compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure affinity (Kd) for receptors like G-protein-coupled receptors (GPCRs).

- Enzyme Inhibition Studies : Apply kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with IC₅₀ calculations.

- Controls : Include positive controls (e.g., known inhibitors) and validate results with orthogonal methods like SPR or ITC .

Q. What strategies mitigate hygroscopicity issues during storage and handling of the dihydrochloride salt?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.